molecular formula C13H16F3NO3 B1375254 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate CAS No. 1478813-80-7

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate

Cat. No.: B1375254
CAS No.: 1478813-80-7
M. Wt: 291.27 g/mol
InChI Key: PASGAXWSCOKSGH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate involves the reaction of 2,2,2-trifluoroethanol with N-[3-(2-methylpropoxy)phenyl]carbamic acid chloride. The reaction typically occurs under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate can be compared with other similar compounds, such as:

    2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional groups, used as a solvent and reagent in organic synthesis.

    2,2,2-Trifluoroethylamine: Another related compound with an amine group, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASGAXWSCOKSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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